2-Pentadecyl-1,3-dioxolane
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Overview
Description
2-Pentadecyl-1,3-dioxolane: is an organic compound with the molecular formula C18H36O2 . It belongs to the class of cyclic acetals, specifically 1,3-dioxolanes, which are known for their stability and utility in various chemical reactions. This compound is characterized by a dioxolane ring substituted with a pentadecyl group, making it a long-chain alkyl derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentadecyl-1,3-dioxolane can be synthesized through the acetalization of hexadecanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The choice of catalyst and solvent can vary depending on the specific industrial setup, but the fundamental reaction mechanism remains the same.
Chemical Reactions Analysis
Types of Reactions: 2-Pentadecyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-Pentadecyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.
Biology: Studied for its potential role in lipid metabolism and incorporation into lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-pentadecyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions. The dioxolane ring can be cleaved under acidic conditions to regenerate the original carbonyl compound. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring.
1,3-Dioxepane: A seven-membered cyclic acetal.
2-Pentadecyl-1,3-dioxane: A structural isomer with a different ring size.
Uniqueness: 2-Pentadecyl-1,3-dioxolane is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. Its long alkyl chain imparts hydrophobic properties, making it suitable for applications in lipid chemistry and surfactant synthesis .
Properties
CAS No. |
4360-57-0 |
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Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h18H,2-17H2,1H3 |
InChI Key |
HTXICYGCTKNGOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCCO1 |
Origin of Product |
United States |
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